Cas no 1352719-70-0 (3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid)

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is a brominated phenolic compound featuring a propanoic acid side chain, making it a versatile intermediate in organic synthesis. Its distinct structure, incorporating both a hydroxyl and a bromo substituent on the aromatic ring, allows for selective functionalization in cross-coupling reactions, electrophilic substitutions, or further derivatization. The methyl group enhances steric and electronic properties, influencing reactivity in targeted applications. This compound is particularly useful in pharmaceutical and agrochemical research, where its scaffold serves as a precursor for bioactive molecules. High purity and well-defined reactivity make it a reliable choice for synthetic chemists seeking precise modifications in complex molecular frameworks.
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid structure
1352719-70-0 structure
Product name:3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
CAS No:1352719-70-0
MF:C10H11BrO3
MW:259.096542596817
MDL:MFCD20921485
CID:5573783

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
    • Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
    • MDL: MFCD20921485
    • Inchi: 1S/C10H11BrO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13)
    • InChI Key: UHLZWQRBIQSTNN-UHFFFAOYSA-N
    • SMILES: C1(CCC(O)=O)=CC(C)=C(O)C(Br)=C1

Experimental Properties

  • Density: 1.577±0.06 g/cm3(Predicted)
  • Boiling Point: 376.8±37.0 °C(Predicted)
  • pka: 4.68±0.10(Predicted)

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B999913-50mg
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
1352719-70-0
50mg
$ 160.00 2022-06-06
Parkway Scientific
DL-246-3g
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
1352719-70-0 > 95%
3g
$950 2023-09-21
Parkway Scientific
DL-246-1g
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
1352719-70-0 > 95%
1g
$395 2024-05-21
Parkway Scientific
DL-246-3g
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
1352719-70-0 > 95%
3g
$950 2024-05-21
Parkway Scientific
DL-246-1g
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
1352719-70-0 > 95%
1g
$395 2023-09-21
TRC
B999913-10mg
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
1352719-70-0
10mg
$ 50.00 2022-06-06
TRC
B999913-100mg
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
1352719-70-0
100mg
$ 250.00 2022-06-06

Additional information on 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid

Introduction to 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic Acid (CAS No. 1352719-70-0)

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid, identified by its CAS number 1352719-70-0, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The presence of both bromo and hydroxy functional groups, along with a methyl substituent, contributes to its unique chemical properties and reactivity, making it a subject of extensive study in synthetic chemistry and drug development.

The compound's structural framework, characterized by a phenyl ring substituted with a propanoic acid side chain, offers multiple sites for chemical modification and interaction. This versatility has positioned it as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Researchers have been exploring its utility in the development of novel drugs targeting various diseases, including those related to inflammation, metabolic disorders, and neurodegenerative conditions.

Recent advancements in medicinal chemistry have highlighted the importance of 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid in designing selective inhibitors and modulators. Its aromatic core can interact with biological targets in a manner that mimics natural substrates or disrupts pathological processes. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in cancer progression. The bromine atom, in particular, enhances binding affinity by participating in halogen bonding interactions with specific amino acid residues in protein targets.

The hydroxy group on the phenyl ring introduces polarity to the molecule, influencing its solubility and pharmacokinetic properties. This feature is crucial for drug design, as it can affect how the compound is absorbed, distributed, metabolized, and excreted by the body. Researchers have leveraged this property to optimize formulations for better bioavailability and reduced toxicity. Additionally, the methyl group at the 5-position provides steric hindrance, which can be exploited to improve selectivity over off-target interactions.

In vitro studies have demonstrated promising results regarding the biological activity of 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid. It has been observed to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. These findings align with the growing interest in developing drugs that target chronic inflammatory diseases without causing significant side effects. Furthermore, preliminary data suggest potential applications in managing metabolic syndrome by influencing lipid metabolism and glucose homeostasis.

The propanoic acid side chain serves as a handle for further functionalization, allowing chemists to create diverse analogs with tailored properties. By introducing additional functional groups or altering the length of the side chain, researchers can fine-tune the pharmacological profile of the compound. This flexibility has led to the development of several novel derivatives that show enhanced potency and selectivity in preclinical models. Such modifications are essential for advancing from laboratory-scale discoveries to viable therapeutic agents.

The synthesis of 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid presents both challenges and opportunities for synthetic chemists. The multi-step process requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is critical for biological activity.

The compound's role in drug discovery extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a valuable building block for libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) campaigns have utilized derivatives of this molecule to identify lead compounds for further development. The success of such campaigns underscores the importance of structurally diverse scaffolds like this one in modern drug discovery efforts.

Ethical considerations are also integral to research involving compounds such as 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid. Ensuring that synthetic processes are environmentally sustainable and that research is conducted responsibly are paramount goals. Green chemistry principles have been increasingly adopted to minimize waste and reduce hazardous exposures during synthesis. These efforts not only align with regulatory requirements but also contribute to broader societal goals of sustainability.

The future prospects for this compound remain promising as research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies such as computational chemistry and artificial intelligence (AI), researchers can accelerate the discovery process and identify novel therapeutic opportunities more efficiently than ever before.

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